Specific Scientific Field: This application falls under the field of Polymer Chemistry .
Summary of the Application: Sodium 4-vinylbenzenesulfonate hydrate can be used as a starting material to synthesize poly (sodium 4-vinylbenzenesulfonate) via free radical and controlled radical polymerization .
Specific Scientific Field: This application falls under the field of Industrial Chemistry .
Summary of the Application: Sodium 4-vinylbenzenesulfonate hydrate is used as an emulsifier for acrylic, vinyl acetate, and SBR latexes, films . It also serves as a dispersant in cosmetics .
Methods of Application or Experimental Procedures: In industrial applications, Sodium 4-vinylbenzenesulfonate hydrate is added to the product formulation where it acts as an emulsifier or dispersant. The specific technical details or parameters of this process can vary depending on the exact formulation and product .
Results or Outcomes: The use of Sodium 4-vinylbenzenesulfonate hydrate as an emulsifier and dispersant improves the stability and performance of various products, including acrylic, vinyl acetate, and SBR latexes, films, and cosmetics .
Specific Scientific Field: This application falls under the field of Textile and Industrial Chemistry .
Summary of the Application: Sodium 4-vinylbenzenesulfonate hydrate is used as a textile dyeing assistant and scale inhibitor . It helps in the dyeing process of textiles and prevents the formation of scale in industrial processes .
Methods of Application or Experimental Procedures: In textile dyeing, Sodium 4-vinylbenzenesulfonate hydrate is added to the dye bath where it assists in the dyeing process. As a scale inhibitor, it is added to industrial processes where it prevents the formation of scale . The specific technical details or parameters of these processes can vary depending on the exact formulation and product .
Results or Outcomes: The use of Sodium 4-vinylbenzenesulfonate hydrate as a textile dyeing assistant improves the dyeing process of textiles. As a scale inhibitor, it helps in preventing the formation of scale in industrial processes, thereby improving the efficiency and longevity of the equipment .
Sodium 4-vinylbenzenesulfonate hydrate is a chemical compound with the molecular formula and a molecular weight of approximately 224.21 g/mol. It is commonly referred to by its synonyms, including sodium p-styrenesulfonate hydrate and p-sodium styrenesulfonate. This compound appears as a white to off-white solid and is highly soluble in water, making it useful in various applications across multiple industries. Its stability is notable, although it is incompatible with strong oxidizing agents .
Sodium 4-vinylbenzenesulfonate hydrate can be synthesized through several methods:
Sodium 4-vinylbenzenesulfonate hydrate has a wide range of applications:
Interaction studies involving sodium 4-vinylbenzenesulfonate hydrate primarily focus on its compatibility with other substances in formulations. For instance, it has been evaluated for its interactions with various polymers and surfactants used in cosmetics and pharmaceuticals. These studies help determine its efficacy as a stabilizing agent and its role in enhancing the performance of other compounds in formulations .
Several compounds share structural similarities with sodium 4-vinylbenzenesulfonate hydrate, but each has unique properties and applications:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
Sodium 4-methylbenzenesulfinate | 824-79-3 | 0.90 | Used as a reducing agent; less soluble than sodium 4-vinylbenzenesulfonate hydrate. |
Iron(III) 4-methylbenzenesulfonate | 77214-82-5 | 0.94 | Metal complex; used in catalysis; different functional properties compared to sodium salt. |
4-Methylbenzenesulfonic acid hydrate | 6192-52-5 | 0.96 | Acidic nature; used primarily in organic synthesis; lacks vinyl functionality. |
Sodium 4-vinylbenzenesulfonate hydrate is unique due to its vinyl group, allowing for polymerization, which differentiates it from other sulfonated compounds that do not possess this feature. This characteristic enhances its utility in various industrial applications, particularly where polymer formation is advantageous .
Heavy metal contamination represents one of the most persistent environmental challenges facing modern industrial societies. Sodium 4-vinylbenzenesulfonate hydrate has emerged as a critical component in developing advanced adsorbent materials that effectively remove toxic metal ions from contaminated water sources. The compound's sulfonate functional groups provide exceptional binding affinity for cationic heavy metal species, making it an ideal candidate for environmental remediation applications [1] [2] [3].
The fundamental mechanism underlying heavy metal ion adsorption by sodium 4-vinylbenzenesulfonate-based materials involves electrostatic interactions between the negatively charged sulfonate groups and positively charged metal ions. Research has demonstrated that sulfonated all-aromatic polyamides, specifically poly(2,2′-disulfonyl-4,4′-benzidine isophthalamide), exhibit superior heavy metal removal capabilities compared to conventional random-coil polymers such as poly(sodium 4-styrenesulfonate) [1]. The semirigid polyamide structure achieved a remarkable lead removal capacity of 410 mg/g compared to 260 mg/g for the random-coil polymer, indicating that polymer backbone rigidity and sulfonate group positioning significantly influence coordination behavior prior to metal precipitation [1].
The adsorption process follows complex mechanisms that extend beyond simple electrostatic attraction. Studies using lead as a model contaminant revealed that both polymers precipitate from solution at concentrations approaching 500 mg/L, suggesting saturation-dependent phase behavior [1]. The superior performance of structured sulfonated polymers cannot be attributed solely to differences in ion exchange capacity or sulfonate group density, indicating that three-dimensional arrangement and polymer conformation play crucial roles in metal coordination [1].
Temperature-dependent adsorption studies have revealed thermodynamic favorability for heavy metal binding. Research conducted on modified alginate-based adsorbents demonstrated that the adsorption of copper, zinc, and nickel ions represents a spontaneous, heterogeneous chemical process with significant practical application potential [4]. The process achieved maximum adsorption capacities of 367.64 mg/g for copper, 398.4 mg/g for zinc, and 409.83 mg/g for nickel under optimized conditions of 25°C and pH 5.0 [4].
The integration of magnetic nanoparticles with sulfonated polymers has revolutionized heavy metal removal technologies by combining high adsorption capacity with facile magnetic separation. Magnetic nanoparticles of manganese ferrite functionalized with sulfonated polystyrene demonstrated effective lead ion removal with adsorption capacities ranging from 6.254 to 7.535 mg/g [2]. The functionalization process incorporated approximately 14% polystyrene sulfonate by mass, with sulfonic group content reaching 17.18%, providing substantial cation exchange capacity [2].
The synthesis of sulfonated waste polystyrene-based cobalt ferrite magnetic nanoparticles represents an innovative approach to environmental remediation that simultaneously addresses plastic waste management and water treatment challenges [5]. These composite materials demonstrated exceptional performance in dye degradation applications, with characteristic absorbance peaks shifting from 515 nm to 536 and 565 nm within 5 minutes of treatment, indicating rapid chromophore destruction [5]. The magnetic core enables efficient separation using permanent magnets, with collection times under one minute using 1.2 Tesla field strength [5].
Advanced magnetic silica nanoparticles modified with aminoquinoline ligands achieved remarkable heavy metal removal capabilities, with maximum adsorption capacities of 324.7 mg/g for iron, 306.8 mg/g for copper, and 293.3 mg/g for chromium under ambient conditions without pH adjustment [6]. The three-step grafting strategy employed polyethylenimine as a bridging molecule between surface hydroxyl groups and the metal-binding ligand, creating a network of organic functionalities that enhanced metal ion affinity [6]. These materials maintained strong magnetic response with saturation magnetization of 24.0 emu/g, facilitating rapid magnetic separation [6].
Recent developments in few-layer graphene-hybrid sulfonate hydrogels have achieved unprecedented heavy metal adsorption capacities. Pristine sulfonate hydrogels demonstrated maximum uptake values of 631.7 mg/g for lead, 633.3 mg/g for nickel, and 373.1 mg/g for cadmium [3] [7]. Graphene hybridization, while slightly reducing individual metal capacities to 540.6 mg/g for lead, 615.1 mg/g for nickel, and 304.9 mg/g for cadmium, provided enhanced mechanical properties with Young's modulus increasing from 32 to 44 kPa [7]. The incorporation of few-layer graphene reduced pore size from 42 to 35 micrometers while increasing swelling degree from 62 to 76, maintaining high adsorption capacity through improved mass transfer characteristics [7].
The utilization of sulfonated pentablock copolymer membranes represents another significant advancement in magnetic nanocomposite technology. These materials, when combined with graphene oxide nanocomposites, achieved three-fold enhancement in adsorption efficiency compared to the polymer alone [8]. The improvement stems from increased porosity, surface roughness, and enhanced lamellar spacing introduced by graphene oxide incorporation, as evidenced by scanning electron microscopy and small-angle X-ray scattering analysis [8].
Accurate prediction of adsorption behavior requires comprehensive isotherm modeling to understand equilibrium relationships between adsorbate concentration and adsorption capacity. The Langmuir and Freundlich isotherm models represent the most widely applied theoretical frameworks for describing heavy metal adsorption onto sulfonated polymer-magnetic nanoparticle composites [9] [10] [11].
The Langmuir isotherm model assumes monolayer adsorption onto a surface containing finite, uniform adsorption sites without transmigration in the surface plane [9] [12]. This model proves particularly effective for describing adsorption processes that reach clear saturation points. Research on poly(sodium 4-styrenesulfonate) demonstrated excellent correlation with the Langmuir model for lead adsorption, achieving a correlation coefficient of 0.976 [1]. The model's linear form enables straightforward determination of maximum adsorption capacity and binding affinity constants through graphical analysis [9].
Magnetite nanorods exhibited strong Langmuir isotherm compliance for multiple heavy metal species, with maximum adsorption capacities of 127.01 mg/g for iron, 112.86 mg/g for lead, 107.27 mg/g for zinc, 95.42 mg/g for nickel, 88.39 mg/g for cadmium, and 79.10 mg/g for copper [13]. The systematic decrease in adsorption capacity correlates with hydrated ionic radius and charge density, indicating site-specific coordination mechanisms [13].
The Freundlich isotherm model describes heterogeneous adsorption processes involving non-uniform binding site distribution and multilayer formation potential [12]. This empirical model proves particularly applicable to complex adsorbent surfaces with varying binding energies. Phragmites australis biosorbent demonstrated favorable Freundlich adsorption characteristics with intensity parameters exceeding unity for all tested metal ions [10]. Copper and iron exhibited the highest adsorption intensities with n values of 2.06, while iron and copper showed the strongest capacities with Freundlich constants of 0.231 and 0.222, respectively [10].
The manganese ferrite-sulfonated polystyrene composite system followed both Freundlich isotherm and pseudo-second-order kinetic models with high correlation, indicating heterogeneous surface binding with chemical rate-limiting steps [2]. The dual-model compliance suggests complex adsorption mechanisms involving both physical and chemical interactions between metal ions and sulfonate functional groups [2].
Recent studies on few-layer graphene-hybrid sulfonate hydrogels revealed metal-specific isotherm behavior patterns. Lead and cadmium ions demonstrated close fit to both Langmuir and Freundlich models, suggesting mixed monolayer and multilayer adsorption mechanisms [3]. Nickel ions exclusively followed the Freundlich model, indicating primarily heterogeneous binding sites with varying energies [3]. This selectivity pattern provides valuable insights for designing targeted remediation strategies for specific metal contamination scenarios [3].
Advanced isotherm modeling incorporating thermodynamic parameters has revealed spontaneous adsorption processes for most sulfonated polymer systems. Modified alginate-based adsorbents demonstrated negative Gibbs free energy values, confirming thermodynamic favorability for heavy metal binding under ambient conditions [4]. The heterogeneous chemical nature of the process indicates coordination bond formation rather than simple physical adsorption [4].
Forward osmosis technology represents a transformative approach to water desalination and concentration that utilizes osmotic pressure gradients rather than applied hydraulic pressure to drive water transport across semipermeable membranes. Sodium 4-vinylbenzenesulfonate hydrate and its derivatives have emerged as highly effective draw solutes due to their exceptional osmotic pressure generation capabilities and favorable mass transport properties [14] [15] [16].
The fundamental principle underlying forward osmosis involves the spontaneous movement of water from a low-concentration feed solution through a semipermeable membrane to a high-concentration draw solution [17] [18]. The osmotic pressure difference across the membrane serves as the driving force for water transport, eliminating the need for external pressure application and significantly reducing energy consumption compared to reverse osmosis processes [17]. The effectiveness of this process depends critically on draw solution properties, including osmotic pressure generation, molecular size, and regeneration feasibility [14] [19].
Ionic liquid-based draw solutions incorporating benzenesulfonate anions have demonstrated exceptional performance characteristics in forward osmosis applications. Tetra-N-butylphosphonium 4-vinylbenzenesulfonate achieved water flux rates of 10.58 liters per square meter per hour in active layer-draw solution orientation and 9.40 liters per square meter per hour in active layer-feed solution orientation at 20 weight percent concentration [15]. The compound exhibits thermoresponsive behavior with phase separation occurring at temperatures above 56°C, enabling thermal regeneration with 88% water recovery efficiency [15].
The osmotic behavior of ionic liquid draw solutions deviates significantly from ideal solution theory due to cluster formation at elevated concentrations [15]. Initial dilute conditions demonstrate near-ideal solute behavior until cluster-forming domains emerge, resulting in osmotic pressure plateaus as concentration increases beyond critical thresholds [15]. Subsequent concentration increases remove bulk water between clusters, restoring osmotic pressure rise patterns [15]. This non-ideal behavior provides opportunities for optimizing draw solution performance through concentration management strategies [15].
The osmotic pressure generation capability of sodium 4-vinylbenzenesulfonate derivatives depends on multiple factors including molecular structure, concentration, temperature, and solution composition. Benzenesulfonate-based ionic liquids demonstrate structure-dependent osmotic behavior, with sulfonate groups significantly enhancing osmotic pressure generation compared to other anionic species [16] [20].
Dicationic phosphonium benzenesulfonate compounds achieved water flux rates ranging from 8.90 to 10.58 liters per square meter per hour depending on concentration, with optimal performance occurring at 20 weight percent [14]. The dicationic structure provides enhanced ionic strength compared to monocationic analogues, resulting in superior osmotic driving force generation [14]. Thermoresponsive behavior enables efficient thermal recovery, with critical temperatures ranging from 22°C to 60°C depending on specific ionic liquid structure [14].
Poly(sodium styrene-4-sulfonate-co-N-isopropylacrylamide) copolymers demonstrate exceptional osmotic pressure generation due to strong polyelectrolyte behavior combined with thermoresponsive properties [20]. The sulfonated styrene component provides high charge density and osmotic pressure, while the N-isopropylacrylamide component enables thermal recovery through lower critical solution temperature behavior [20]. Water flux rates of 4.0 liters per square meter per hour were achieved with simulated seawater feed solutions [20].
The relationship between draw solution concentration and osmotic pressure follows non-linear patterns due to ion pairing and clustering effects at elevated concentrations [21]. Modeling studies revealed that significant proportions of theoretical osmotic pressure, ranging from 50-90%, are consumed by concentration polarization effects, particularly internal concentration polarization which accounts for 40-72% of pressure loss [21]. These findings emphasize the critical importance of membrane design and operating condition optimization for maximizing forward osmosis performance [21].
Advanced draw solution formulations incorporating aluminum sulfate additives have demonstrated enhanced osmotic pressure generation through flocculation mechanisms. Mixed magnesium chloride and aluminum sulfate draw solutions achieved reduced reverse salt flux from 1.55 to 0.53 grams per square meter per hour while maintaining effective water flux performance [22] [23]. The aluminum hydroxide flocculation constrains membrane pores, reducing salt diffusion while preserving water permeability [22].
Reverse salt flux represents a critical challenge in forward osmosis applications, as draw solute diffusion from the draw solution into the feed solution reduces driving force and increases solute replacement costs [24] [25] [26]. Sodium 4-vinylbenzenesulfonate-based draw solutions offer multiple strategies for mitigating reverse salt flux through molecular design, membrane interaction, and recovery system optimization [24] [27].
Innovative draw solution formulations combining ethylenediaminetetraacetic acid with nonylphenol surfactants achieved the lowest reported reverse salt flux of 0.067 grams per square meter per hour when 0.1 molar EDTA-2Na was coupled with 15 millimolar NP7 surfactant [24] [27]. The exceptional performance results from hydrophobic interactions between surfactant tails and the forward osmosis membrane, creating surface layers that constrict membrane pores and restrict solute diffusion [24] [27]. This mechanism provides effective reverse salt flux control while maintaining acceptable water flux performance [27].
The molecular size and charge characteristics of draw solutes significantly influence reverse salt flux behavior. Large, highly charged compounds demonstrate reduced diffusion through membrane structures compared to small, weakly charged species [25] [18]. Benzenesulfonate-based ionic liquids benefit from substantial molecular size and multiple ionic charges, resulting in restricted membrane permeation and reduced reverse salt flux [15] [16].
Thermoresponsive draw solutions enable effective reverse salt flux mitigation through thermal recovery processes that eliminate solute accumulation in feed solutions [14] [15] [20]. Phase separation above critical temperatures concentrates draw solutes while producing purified water, preventing progressive solute buildup that would otherwise compromise system performance [15]. Thermal regeneration requires minimal energy input when low-grade waste heat sources are available [14] [20].
Membrane surface modification strategies complement draw solution design for comprehensive reverse salt flux control. Polyamide thin film composite membranes with optimized surface morphology and charge characteristics demonstrate enhanced selectivity for water transport over solute diffusion [28] [29]. Surface functionalization with responsive polymers provides additional mechanisms for controlling membrane permeability under varying operating conditions [29].
Hybrid forward osmosis-membrane distillation systems offer integrated approaches to reverse salt flux management through complementary separation mechanisms [22] [23]. The membrane distillation component enables draw solution recovery while simultaneously removing accumulated salts from the feed solution, maintaining system performance over extended operating periods [22]. Polytetrafluoroethylene membranes with 0.45 micrometer pore size achieved 99.90% salt rejection and 5.41 liters per square meter per hour water flux in diluted draw solution recovery applications [22].
The development of responsive draw solutions that modify their properties in response to environmental stimuli represents an emerging strategy for reverse salt flux control [16] [20]. pH-responsive systems enable selective solute recovery through controlled precipitation or phase separation, while magnetic responsive systems facilitate physical separation using external magnetic fields [5] [6]. These approaches provide precise control over draw solute distribution and minimize unwanted accumulation in feed solutions [16] [25].
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